molecular formula C15H11N3O2S B1196984 5-(4-Nitrophenyl)-4-phenyl-1,3-thiazol-2-amine

5-(4-Nitrophenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B1196984
M. Wt: 297.3 g/mol
InChI Key: DABFRTXQVAEIHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-nitrophenyl)-4-phenyl-2-thiazolamine is a C-nitro compound.

Scientific Research Applications

Anthelmintic and Antibacterial Properties

A series of compounds related to 5-(4-Nitrophenyl)-4-phenyl-1,3-thiazol-2-amine demonstrated promising anthelmintic and antibacterial activities. These compounds were derived from 4-(4-nitrophenoxy)phenyl thiourea, a key intermediate in the synthesis of nitroscanate, an anthelmintic drug. Specifically, the derivatives containing 4-fluorophenyl and 4-methoxyphenyl groups exhibited potent activities in this regard (Bhandari & Gaonkar, 2016).

Photophysical Properties

The study of 5-N-Arylamino-4-methylthiazoles, related to the core structure of this compound, revealed significant photophysical properties. These thiazoles displayed long-wavelength absorption maxima and luminescence in the visible spectrum, which was heavily influenced by the substituents at the 2-position of the thiazole core. The introduction of electron-accepting groups, particularly nitro groups, caused substantial bathochromic shifts of fluorescence, suggesting applications in material science and photophysics (Murai et al., 2017).

Anticancer and Antitubercular Agents

A series of 5-phenyl-substituted 1,3,4-thiadiazole-2-amines, closely related to the compound , were synthesized and screened for antitumor and antitubercular activities. These compounds demonstrated significant in vitro antitumor activities against breast cancer cell lines, with some showing higher inhibitory activities than the cisplatin control. Moreover, certain derivatives exhibited high inhibitory activities against mycobacterium smegmatis MC155, indicating potential as antitubercular agents (Sekhar et al., 2019).

Dye Synthesis and Biological Activity

5-Phenyl-1,3,4-thiadiazole-2-amine, a similar compound, was utilized to synthesize a series of heterocyclic azo dyes. These dyes were characterized and screened for biological activity, indicating potential applications in the development of biologically active dyes and materials (Kumar et al., 2013).

Properties

Molecular Formula

C15H11N3O2S

Molecular Weight

297.3 g/mol

IUPAC Name

5-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine

InChI

InChI=1S/C15H11N3O2S/c16-15-17-13(10-4-2-1-3-5-10)14(21-15)11-6-8-12(9-7-11)18(19)20/h1-9H,(H2,16,17)

InChI Key

DABFRTXQVAEIHW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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